molecular formula C6H5F2NO3S B13632729 3,5-Difluoro-2-hydroxybenzenesulfonamide

3,5-Difluoro-2-hydroxybenzenesulfonamide

Cat. No.: B13632729
M. Wt: 209.17 g/mol
InChI Key: LQLGVVAKONFOEH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group at position 1, hydroxyl (-OH) at position 2, and fluorine atoms at positions 3 and 3.

Properties

Molecular Formula

C6H5F2NO3S

Molecular Weight

209.17 g/mol

IUPAC Name

3,5-difluoro-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H5F2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12)

InChI Key

LQLGVVAKONFOEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)S(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3,5-difluoro-2-hydroxybenzene. One common method includes the reaction of 3,5-difluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,5-difluoro-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Difluoro-2-hydroxybenzenesulfonamide with structurally or functionally related compounds, focusing on substituent effects, biological activity, and pharmacokinetic properties.

Sulfonylurea Herbicides (Metsulfuron-methyl, Triflusulfuron-methyl)

Sulfonylurea herbicides, such as metsulfuron-methyl and triflusulfuron-methyl, share the sulfonamide functional group but are distinguished by a triazine ring linked to the sulfonylurea moiety (Table 1). Key differences include:

  • Substituent Effects : The triazine ring in sulfonylureas is critical for binding to acetolactate synthase (ALS), a target enzyme in plants. In contrast, 3,5-Difluoro-2-hydroxybenzenesulfonamide lacks this triazine system, suggesting divergent biological targets .
  • Fluorine Substitution : Triflusulfuron-methyl incorporates a trifluoroethoxy group, enhancing lipophilicity and resistance to metabolic degradation. Similarly, the 3,5-difluoro substitution in the benzenesulfonamide may improve binding affinity to mammalian enzymes or receptors, though this remains speculative without direct evidence .
  • Bioactivity: Sulfonylureas inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The hydroxyl and sulfonamide groups in 3,5-Difluoro-2-hydroxybenzenesulfonamide could facilitate interactions with human carbonic anhydrases or other metalloenzymes, a common trait of sulfonamide drugs.

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Activity
3,5-Difluoro-2-hydroxybenzenesulfonamide Benzene sulfonamide -OH (C2), -F (C3, C5) Hypothetical enzyme inhibition
Metsulfuron-methyl Triazine-sulfonylurea Methoxy (C4), methyl (C6) ALS inhibitor (herbicide)
Triflusulfuron-methyl Triazine-sulfonylurea Trifluoroethoxy (C6), dimethylamino (C4) ALS inhibitor (herbicide)
Nucleoside Analogues (2',2'-Difluorodeoxycytidine vs. Ara-C)
  • Metabolic Stability : 2',2'-Difluorodeoxycytidine (dFdC, gemcitabine) exhibits prolonged intracellular retention of its triphosphate metabolite (dFdCTP) due to fluorine-induced resistance to degradation. This contrasts with ara-C, which has a shorter triphosphate half-life .
  • Cytotoxicity : Fluorine substitution in dFdC enhances DNA polymerase incorporation efficiency, leading to greater DNA chain termination and cytotoxicity compared to ara-C .
  • Relevance to Sulfonamides : Fluorine in 3,5-Difluoro-2-hydroxybenzenesulfonamide may similarly improve metabolic stability or target binding, though its mechanism would differ from nucleoside analogues.

Key Research Findings and Implications

  • Structural Determinants of Activity : The position and number of fluorine atoms significantly influence bioactivity. For example, triflusulfuron-methyl’s trifluoroethoxy group enhances herbicidal potency , while dFdC’s difluoro substitution optimizes antimetabolite effects .
  • Pharmacokinetic Advantages : Fluorine’s electronegativity and small atomic radius often reduce enzymatic degradation, as seen in dFdCTP’s biphasic elimination (t1/2 α = 3.9 h, t1/2 β >16 h) . This principle may extend to fluorinated sulfonamides.
  • Contradictions and Gaps : Direct evidence on 3,5-Difluoro-2-hydroxybenzenesulfonamide is absent in the provided materials. Comparisons rely on structural analogs, necessitating further experimental validation.

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